Pirifibrate

Description

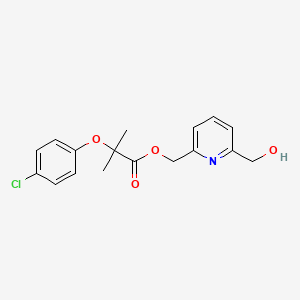

Structure

2D Structure

3D Structure

Properties

CAS No. |

55285-45-5 |

|---|---|

Molecular Formula |

C17H18ClNO4 |

Molecular Weight |

335.8 g/mol |

IUPAC Name |

[6-(hydroxymethyl)-2-pyridinyl]methyl 2-(4-chlorophenoxy)-2-methylpropanoate |

InChI |

InChI=1S/C17H18ClNO4/c1-17(2,23-15-8-6-12(18)7-9-15)16(21)22-11-14-5-3-4-13(10-20)19-14/h3-9,20H,10-11H2,1-2H3 |

InChI Key |

YJBIJSVYPHRVCI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)OCC1=CC=CC(=N1)CO)OC2=CC=C(C=C2)Cl |

Other CAS No. |

55285-45-5 |

Synonyms |

(6-(hydroxymethyl)-2-pyridyl)methyl-2-(4-chlorophenoxy)-2-methyl-propionate hydrochloride Bratenol EL-466 pirifibrate |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Pirifibrate on Lipid Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms by which pirifibrate, a fibric acid derivative, modulates lipid metabolism. The document synthesizes quantitative data from clinical and preclinical studies, details key experimental protocols for investigating its action, and presents visual diagrams of the core signaling pathways.

Core Mechanism of Action: PPARα Agonism

This compound, like other fibrates, exerts its primary effects on lipid metabolism by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2][3] PPARα is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily, which plays a pivotal role in the regulation of genes involved in lipid and lipoprotein metabolism, fatty acid oxidation, and inflammation.[1][2]

Upon binding to this compound, PPARα undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This PPARα-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription.

The activation of PPARα by this compound initiates a cascade of events that collectively contribute to its lipid-modifying effects:

-

Increased Lipoprotein Lipase (LPL) Activity: this compound enhances the expression of the LPL gene, an enzyme responsible for the hydrolysis of triglycerides within chylomicrons and very-low-density lipoproteins (VLDL).

-

Decreased Apolipoprotein C-III (ApoC-III) Expression: this compound downregulates the production of ApoC-III, a protein that inhibits LPL activity. The reduction in this inhibitor further promotes the clearance of triglyceride-rich lipoproteins.

-

Enhanced Fatty Acid Oxidation: this compound stimulates the expression of genes involved in the uptake and β-oxidation of fatty acids in the liver and muscle. This increased catabolism of fatty acids reduces their availability for triglyceride synthesis.

-

Regulation of Apolipoprotein A-I (ApoA-I) and A-II (ApoA-II) Expression: this compound increases the expression of ApoA-I and ApoA-II, the primary protein components of high-density lipoprotein (HDL). This leads to increased HDL synthesis and reverse cholesterol transport.

The net effect of these actions is a significant reduction in plasma triglycerides, a modest to moderate increase in HDL cholesterol (HDL-C), and a variable effect on low-density lipoprotein cholesterol (LDL-C).

Quantitative Effects on Lipid Parameters

The lipid-modifying effects of fibrates, including this compound, have been quantified in numerous clinical trials and meta-analyses. The following tables summarize the observed changes in key lipid parameters.

Table 1: Effect of Fibrate Monotherapy on Lipid Profile (Percentage Change from Baseline)

| Lipid Parameter | Percentage Change | Reference(s) |

| Triglycerides | ↓ 30% to 60% | |

| HDL-Cholesterol | ↑ 10% to 25% | |

| LDL-Cholesterol | ↓ 14% to 25.5% | |

| Total Cholesterol | ↓ 6.5% to 24.7% | |

| Non-HDL-Cholesterol | ↓ 33.7% |

Table 2: Effect of Fenofibrate (a representative fibrate) on Lipid Subfractions and Apolipoproteins from a Randomized Controlled Trial

| Parameter | Treatment Group (Fenofibrate) | Control Group | p-value | Reference |

| Change in Triglycerides (mg/dL) | -58.3 ± 45.7 | +3.8 ± 39.4 | <0.0001 | |

| Change in HDL-C (mg/dL) | +3.4 ± 5.9 | -0.2 ± 5.1 | 0.03 | |

| Change in LDL-C (mg/dL) | -16.2 ± 20.1 | -12.1 ± 19.8 | NS | |

| Change in ApoA-I (mg/dL) | +10.1 ± 18.2 | +1.5 ± 15.3 | 0.05 | Not explicitly in provided text |

| Change in ApoB (mg/dL) | -15.7 ± 22.4 | -10.9 ± 20.7 | NS | Not explicitly in provided text |

Note: Data is presented as mean ± standard deviation. NS = Not Significant.

Key Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound.

PPARα Activation Assay (Transient Transfection)

This assay determines the ability of a compound to activate the PPARα receptor.

Methodology:

-

Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured in appropriate media.

-

Plasmid Transfection: Cells are co-transfected with two plasmids:

-

An expression vector containing the full-length human PPARα cDNA.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPREs.

-

A β-galactosidase expression vector is often co-transfected as an internal control for transfection efficiency.

-

-

Compound Treatment: After transfection, cells are treated with various concentrations of this compound or a vehicle control for 24-48 hours.

-

Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer. β-galactosidase activity is also measured to normalize the luciferase readings.

-

Data Analysis: The fold induction of luciferase activity by this compound compared to the vehicle control is calculated to determine the extent of PPARα activation.

Lipoprotein Lipase (LPL) Activity Assay

This assay measures the effect of this compound on the activity of LPL in post-heparin plasma.

Methodology:

-

Sample Collection: Blood samples are collected from subjects before and after treatment with this compound. Plasma is obtained after intravenous injection of heparin, which releases LPL from the endothelial surface into the circulation.

-

Substrate Preparation: A radiolabeled or fluorescently labeled triglyceride emulsion is prepared as the substrate for LPL.

-

Enzyme Reaction: The post-heparin plasma is incubated with the substrate emulsion in a buffer containing an activator of LPL (e.g., ApoC-II). The reaction is carried out at 37°C for a defined period.

-

Quantification of Hydrolysis: The reaction is stopped, and the released free fatty acids (labeled) are separated from the unhydrolyzed triglycerides. The amount of radioactivity or fluorescence in the free fatty acid fraction is quantified.

-

Data Analysis: LPL activity is expressed as the amount of free fatty acid released per unit of time per volume of plasma. The change in LPL activity before and after this compound treatment is then calculated.

Fatty Acid β-Oxidation Assay

This assay measures the rate of fatty acid oxidation in cultured cells or isolated mitochondria treated with this compound.

Methodology:

-

Cell/Mitochondria Preparation: Primary hepatocytes or a relevant cell line are cultured and treated with this compound. Alternatively, mitochondria can be isolated from the liver of animals treated with this compound.

-

Substrate Incubation: The cells or mitochondria are incubated with a radiolabeled fatty acid, typically [1-¹⁴C]palmitic acid or [9,10-³H]palmitic acid, in an appropriate buffer.

-

Measurement of Oxidation Products:

-

For ¹⁴C-labeled substrates, the production of ¹⁴CO₂ (complete oxidation) and acid-soluble metabolites (incomplete oxidation) is measured. ¹⁴CO₂ is trapped and quantified by scintillation counting.

-

For ³H-labeled substrates, the production of ³H₂O is measured by separating it from the labeled fatty acid substrate.

-

-

Data Analysis: The rate of fatty acid oxidation is calculated based on the amount of radiolabeled product formed per unit of time and normalized to the protein content of the cells or mitochondria.

Gene Expression Analysis (Quantitative Real-Time PCR)

This method quantifies the changes in the mRNA levels of PPARα target genes in response to this compound.

Methodology:

-

Cell/Tissue Treatment and RNA Isolation: Cells or tissues from animals treated with this compound are harvested, and total RNA is isolated using a suitable method (e.g., TRIzol reagent).

-

Reverse Transcription: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with specific primers for the target genes (e.g., LPL, APOA1, APOA2, CPT1) and a reference gene (e.g., GAPDH, ACTB). A fluorescent dye (e.g., SYBR Green) or a labeled probe is used to detect the amplification of the PCR product in real-time.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, where the expression in this compound-treated samples is compared to that in vehicle-treated controls, after normalization to the reference gene.

Visualizing the Core Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows involved in the action of this compound.

Caption: this compound's core mechanism of action via PPARα activation.

Caption: Workflow for a PPARα activation assay.

Caption: Overview of this compound's effects on major lipid parameters.

References

- 1. researchgate.net [researchgate.net]

- 2. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effectiveness and Safety of Fenofibrate in Routine Treatment of Patients with Hypertriglyceridemia and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Pirifibrate as a Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonist in the Management of Metabolic Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic syndrome is a constellation of cardiometabolic risk factors, including dyslipidemia, insulin resistance, central obesity, and hypertension, that collectively increase the risk for cardiovascular disease and type 2 diabetes. Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that functions as a master regulator of lipid and glucose metabolism. Fibrates, a class of drugs that includes pirifibrate, act as PPARα agonists. This technical guide provides an in-depth overview of the mechanism of action of this compound as a PPARα agonist and its therapeutic effects on the key components of metabolic syndrome. It details the molecular pathways, summarizes quantitative clinical data, outlines key experimental protocols for evaluation, and provides visual representations of the core concepts.

Introduction to Metabolic Syndrome and PPARα

Metabolic syndrome is characterized by a cluster of interrelated metabolic abnormalities. A key feature is atherogenic dyslipidemia, which involves elevated triglycerides (TG), low levels of high-density lipoprotein cholesterol (HDL-C), and a predominance of small, dense low-density lipoprotein (LDL) particles.[1] PPARα is a ligand-activated transcription factor highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, skeletal muscle, and kidneys.[2][3] Natural ligands for PPARα include fatty acids and their derivatives.[4] Pharmacological agonists, such as fibrates like this compound, bind to and activate PPARα, leading to the modulation of target gene expression and subsequent improvements in lipid and glucose metabolism and inflammation.[2]

Mechanism of Action of this compound

This compound exerts its therapeutic effects by activating PPARα, which initiates a cascade of molecular events altering the expression of numerous target genes.

-

Ligand Binding: As a fibrate, this compound enters the cell and binds to the ligand-binding domain of the PPARα receptor in the cytoplasm.

-

Heterodimerization: Upon ligand binding, PPARα undergoes a conformational change and forms a heterodimer with the retinoid X receptor (RXR).

-

PPRE Binding: This PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: The binding of the heterodimer to the PPRE recruits co-activator proteins, which initiates the transcription of target genes involved in fatty acid transport, uptake, and oxidation, as well as lipoprotein metabolism. Conversely, PPARα activation can also repress the expression of certain genes, often those involved in inflammation, through a process called transrepression.

Core Therapeutic Effects on Metabolic Syndrome

Regulation of Lipid Metabolism

The primary clinical effect of this compound is the amelioration of atherogenic dyslipidemia. This is achieved through several PPARα-mediated actions:

-

Increased Lipolysis: PPARα activation upregulates the expression of lipoprotein lipase (LPL), the primary enzyme responsible for hydrolyzing triglycerides from VLDL and chylomicrons. It also downregulates apolipoprotein C-III (ApoC-III), a known inhibitor of LPL, further enhancing triglyceride clearance.

-

Enhanced Fatty Acid Oxidation: In the liver, PPARα activation stimulates the uptake and beta-oxidation of fatty acids. This reduces the availability of fatty acids for the synthesis of new triglycerides, thereby decreasing the production and secretion of VLDL.

-

Increased HDL-C Synthesis: Fibrates increase the production of the major apolipoproteins of HDL, namely ApoA-I and ApoA-II, leading to an increase in circulating HDL-C levels.

Table 1: Summary of Quantitative Effects of Fibrates on Lipid Profiles (from Clinical Trials)

| Parameter | Fibrate Agent(s) | Baseline (Approx.) | Post-Treatment Change | Study/Population |

| Triglycerides (TG) | Fenofibrate | 145 mg/dL | -37.2% to -43.2% | GOLDN Study (MetS) |

| Fenofibrate | >150 mg/dL | -29% | FIELD Study | |

| Bezafibrate | ≤ 3.4 mmol/L | -21% | BIP Study | |

| Clofibrate | Variable | -37% | Mixed Hyperlipidemia | |

| HDL-Cholesterol (HDL-C) | Fenofibrate | Variable | +5% to +12.4% | Multiple Trials |

| Bezafibrate | ≤ 1.17 mmol/L | +18% | BIP Study | |

| LDL-Cholesterol (LDL-C) | Fenofibrate | Variable | -12% to -12.3% | Multiple Trials |

| Fenofibrate/Bezafibrate | Variable | -15.12 mg/dL / -15.04 mg/dL | Meta-analysis | |

| Non-HDL-Cholesterol | Fenofibrate | Variable | -46.38 mg/dL | Meta-analysis |

| Apolipoprotein B (ApoB) | Fenofibrate | Variable | -24.88 mg/dL | Meta-analysis |

Note: this compound is expected to produce similar qualitative and quantitative effects as other fibrates like fenofibrate and bezafibrate.

Modulation of Glucose Metabolism and Insulin Sensitivity

While the effects on lipids are primary, PPARα agonists also influence glucose homeostasis. By promoting fatty acid oxidation in muscle and liver, they can reduce intracellular lipid accumulation (lipotoxicity), which is known to contribute to insulin resistance. However, clinical trial results on insulin sensitivity have been mixed. Some studies suggest that the anti-inflammatory effects of fibrates may contribute to improved insulin sensitivity in diabetic patients. A study in non-diabetic metabolic syndrome patients showed that while fenofibrate significantly reduced inflammatory markers, it did not improve insulin secretion or sensitivity in adipose tissue, liver, or muscle.

Table 2: Effects of Fibrates on Glucose Metabolism and Related Markers

| Parameter | Fibrate Agent | Study Population | Key Finding | Reference |

| Insulin Sensitivity | Fenofibrate | 25 non-diabetic MetS subjects | No significant improvement in adipose, hepatic, or muscle insulin sensitivity. | |

| Glucose/Lipid Oxidation | Fenofibrate | 25 non-diabetic MetS subjects | No improvement observed. | |

| Fasting Insulin | Clofibrate | 14 patients | Significant decrease in fasting serum insulin. |

Anti-inflammatory Effects

Chronic low-grade inflammation is a key component of metabolic syndrome. PPARα activation exerts potent anti-inflammatory effects, primarily through DNA-binding-independent transrepression. Activated PPARα can physically interact with and inhibit the activity of pro-inflammatory transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This leads to a reduction in the expression of inflammatory genes and a decrease in circulating inflammatory markers.

Table 3: Effects of Fibrates on Inflammatory Markers

| Marker | Fibrate Agent | Study Population | Post-Treatment Change | Reference |

| hs-C-Reactive Protein (hsCRP) | Fenofibrate | 25 non-diabetic MetS subjects | -49.5% | |

| Interleukin-6 (IL-6) | Fenofibrate | 25 non-diabetic MetS subjects | -29.8% | |

| Adiponectin | Fenofibrate | 55 MetS subjects | +7.7% | |

| TNF-α (LPS-stimulated) | Fenofibrate | 55 MetS subjects | Inverse correlation with adiponectin change (r = -0.30) |

Experimental Protocols

In Vitro Evaluation of PPARα Agonism

A common method to screen and characterize PPARα agonists is the cell-based luciferase reporter assay.

Methodology:

-

Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured under standard conditions.

-

Transfection: Cells are transiently co-transfected with two plasmids:

-

An expression vector for the human PPARα ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain.

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

-

-

Compound Treatment: Transfected cells are treated with various concentrations of the test compound (e.g., this compound) or a known agonist (e.g., GW7647) as a positive control for 24 hours.

-

Luciferase Assay: After incubation, cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: The relative light units (RLU) are normalized to a vehicle control. Dose-response curves are generated to determine the EC₅₀ (the concentration that elicits 50% of the maximal response).

In Vivo Evaluation in a Metabolic Syndrome Model

Animal models, such as mice fed a high-fat diet (HFD), are used to evaluate the physiological effects of PPARα agonists.

Methodology:

-

Animal Model: Male C57BL/6J mice are fed a high-fat diet for 8-12 weeks to induce obesity, dyslipidemia, and insulin resistance.

-

Acclimatization & Grouping: Animals are acclimatized and randomly assigned to groups (e.g., Vehicle control, this compound low dose, this compound high dose).

-

Drug Administration: this compound is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered daily via oral gavage for a period of 4-8 weeks. Body weight and food intake are monitored regularly.

-

Metabolic Testing:

-

Glucose Tolerance Test (GTT): Performed near the end of the treatment period to assess glucose homeostasis.

-

Insulin Tolerance Test (ITT): Performed to assess insulin sensitivity.

-

-

Sample Collection: At the end of the study, animals are fasted overnight. Blood is collected via cardiac puncture for lipid profile analysis (TG, TC, HDL-C) and measurement of inflammatory markers. Tissues (liver, adipose, muscle) are harvested for gene expression analysis (RT-qPCR) of PPARα target genes (e.g., Cpt1a, Acox1, Lpl).

-

Data Analysis: Statistical analysis is performed to compare metabolic parameters and gene expression levels between treatment and control groups.

Integrated View of this compound's Action

The multifaceted actions of this compound converge to address several components of the metabolic syndrome. The activation of PPARα serves as the central node linking the drug to its wide-ranging therapeutic benefits.

Conclusion

This compound, as a member of the fibrate class of PPARα agonists, represents a key therapeutic strategy for managing the atherogenic dyslipidemia characteristic of metabolic syndrome. Its well-defined mechanism of action, centered on the transcriptional regulation of genes controlling lipid and lipoprotein metabolism, results in significant reductions in triglycerides, increases in HDL-C, and potent anti-inflammatory effects. While its direct impact on insulin resistance requires further clarification, its ability to correct the core lipid abnormalities and reduce inflammation makes it a valuable tool for reducing the cardiovascular risk associated with metabolic syndrome. Future research will likely focus on developing next-generation PPARα agonists with enhanced selectivity and safety profiles to further optimize the management of this complex condition.

References

- 1. Use of fibrates in the metabolic syndrome: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. PPARα agonist fenofibrate enhances fatty acid β-oxidation and attenuates polycystic kidney and liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Pirifibrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirifibrate is a second-generation fibric acid derivative, recognized for its efficacy in the management of hyperlipidemia. As a member of the fibrate class of drugs, its primary mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism. This technical guide provides a comprehensive overview of the discovery, proposed synthesis, and mechanism of action of this compound, tailored for professionals in the field of drug development and research. The document outlines a plausible synthetic pathway, based on established chemical principles, and presents available clinical data on its efficacy. Furthermore, it visualizes the key signaling pathway and a proposed experimental workflow to facilitate a deeper understanding of this important hypolipidemic agent.

Discovery and Historical Context

The development of this compound is situated within the broader history of fibrate drug discovery, which began with the introduction of clofibrate in 1962. Following the establishment of fibrates as a viable therapeutic class for dyslipidemia, research efforts were directed towards developing second-generation compounds with improved efficacy and safety profiles. While the specific individuals or research group responsible for the initial synthesis and characterization of this compound are not extensively documented in readily available literature, it emerged as one of the several fibrate derivatives developed after the pioneering work on clofibrate and fenofibrate (synthesized in 1974). Its development can be traced to the latter half of the 20th century, a period of active research in cardiovascular pharmacology.

Proposed Synthesis of this compound

Step 1: Williamson Ether Synthesis of Ethyl 2-(4-(pyridin-2-ylmethoxy)phenoxy)-2-methylpropanoate

The initial step involves the formation of the characteristic ether linkage of this compound. This is achieved through a Williamson ether synthesis, a robust and widely used method for preparing ethers. In this proposed reaction, the sodium salt of 4-hydroxyphenoxypyridine (the phenoxide) acts as the nucleophile, attacking the electrophilic carbon of ethyl 2-bromo-2-methylpropanoate.

Step 2: Hydrolysis of Ethyl 2-(4-(pyridin-2-ylmethoxy)phenoxy)-2-methylpropanoate to this compound

The second and final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, yielding this compound. This transformation is typically achieved under basic conditions, followed by acidification to protonate the carboxylate salt.

Experimental Protocols

The following are proposed, detailed experimental protocols for the synthesis of this compound. These are based on standard laboratory procedures for Williamson ether synthesis and ester hydrolysis, and analogous syntheses of related fibrate compounds.

Protocol 1: Synthesis of the Intermediate, 2-(pyridin-2-ylmethoxy)phenol

-

Reactants: 4-Hydroxyphenol, 2-(chloromethyl)pyridine, sodium hydroxide, and a suitable solvent (e.g., ethanol or dimethylformamide).

-

Procedure:

-

Dissolve 4-hydroxyphenol and an equimolar amount of sodium hydroxide in the chosen solvent to form the sodium phenoxide in situ.

-

To this solution, add an equimolar amount of 2-(chloromethyl)pyridine dropwise at room temperature with stirring.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove inorganic salts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 2-(pyridin-2-ylmethoxy)phenol, which can be purified by column chromatography.

-

Protocol 2: Williamson Ether Synthesis of Ethyl 2-(4-(pyridin-2-ylmethoxy)phenoxy)-2-methylpropanoate

-

Reactants: 2-(pyridin-2-ylmethoxy)phenol, ethyl 2-bromo-2-methylpropanoate, a strong base (e.g., sodium hydride or potassium carbonate), and an aprotic polar solvent (e.g., dimethylformamide or acetone).

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(pyridin-2-ylmethoxy)phenol in the chosen solvent.

-

Add the base portion-wise at 0 °C to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.

-

To this solution, add an equimolar amount of ethyl 2-bromo-2-methylpropanoate dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-70 °C) for several hours, monitoring by TLC.

-

After the reaction is complete, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Protocol 3: Hydrolysis to this compound

-

Reactants: Ethyl 2-(4-(pyridin-2-ylmethoxy)phenoxy)-2-methylpropanoate, a base (e.g., sodium hydroxide or potassium hydroxide), a solvent mixture (e.g., ethanol/water), and a strong acid for workup (e.g., hydrochloric acid).

-

Procedure:

-

Dissolve the ester in the ethanol/water solvent mixture.

-

Add an excess of the base and heat the mixture to reflux for several hours until the ester is fully consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with the strong acid, which will precipitate the this compound.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

-

Quantitative Data for Synthesis

While specific, published quantitative data for the synthesis of this compound is not available, the Williamson ether synthesis and subsequent hydrolysis are generally high-yielding reactions. It is reasonable to expect "good" to "excellent" yields for each step, likely in the range of 70-90%, based on similar preparations of other fibrate molecules.

Mechanism of Action and Signaling Pathways

This compound, like other fibrates, exerts its lipid-lowering effects primarily through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in the regulation of genes involved in lipid and lipoprotein metabolism.

The binding of this compound to PPARα leads to a cascade of downstream effects:

-

Increased Lipoprotein Lipase (LPL) Activity: PPARα activation upregulates the expression of the LPL gene. LPL is an enzyme responsible for the hydrolysis of triglycerides within chylomicrons and very-low-density lipoproteins (VLDL), thereby facilitating the clearance of these triglyceride-rich particles from the circulation.

-

Decreased Apolipoprotein C-III (ApoC-III) Production: PPARα activation suppresses the production of ApoC-III, an inhibitor of LPL. The reduction in ApoC-III further enhances LPL activity.

-

Increased Fatty Acid Oxidation: PPARα activation stimulates the expression of genes involved in the uptake and beta-oxidation of fatty acids in the liver and muscle. This increased catabolism of fatty acids reduces their availability for triglyceride synthesis.

-

Modulation of HDL Cholesterol: PPARα activation increases the expression of apolipoproteins A-I and A-II, which are major protein components of high-density lipoprotein (HDL), leading to an increase in HDL cholesterol levels.

Visualization of the PPARα Signaling Pathway

Caption: PPARα signaling pathway activated by this compound.

Proposed Experimental Workflow for Synthesis

The following diagram illustrates a logical workflow for the proposed two-step synthesis of this compound.

Caption: Proposed two-step synthesis workflow for this compound.

Clinical Efficacy: Quantitative Data

Clinical studies have demonstrated the efficacy of this compound in improving lipid profiles in patients with hyperlipoproteinemia. A multicenter trial provided the following key quantitative data on the effects of this compound treatment over a three-month period.

| Parameter | Patient Population (Hyperlipoproteinemia Type) | Mean Percentage Change from Baseline |

| Plasma Cholesterol | Type IIa | -24.3% |

| Type IIb | -20.0% | |

| Plasma Triglycerides | Type IIb | -31.0% |

| Type IV | -38.6% |

Data from a multicenter study on this compound in the treatment of hyperlipoproteinemias.

Conclusion

This compound remains a relevant molecule in the landscape of lipid-lowering therapies. While specific details of its initial discovery are not as widely publicized as those of first-generation fibrates, its chemical structure and mechanism of action are well-understood within the context of its drug class. The proposed synthesis via Williamson ether synthesis and subsequent hydrolysis represents a chemically sound and efficient route for its preparation. The primary mode of action through PPARα activation underscores its role in regulating a complex network of genes involved in lipid homeostasis. The quantitative clinical data confirms its effectiveness in reducing plasma cholesterol and triglycerides. This technical guide provides a foundational resource for researchers and professionals engaged in the ongoing development and understanding of lipid-modifying agents.

Pirifibrate's Role in Regulating Triglyceride Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirifibrate, a fibric acid derivative, plays a significant role in the management of hypertriglyceridemia. As a member of the fibrate class of drugs, its primary mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism. This activation sets off a cascade of events leading to a significant reduction in plasma triglyceride levels. This technical guide provides an in-depth overview of the core mechanisms of this compound in regulating triglyceride levels, supported by data from related fibrates, detailed experimental protocols, and visualizations of key pathways. While specific quantitative data and experimental protocols for this compound are limited in publicly available literature, the information presented herein, based on the well-understood pharmacology of the fibrate class, serves as a comprehensive resource for research and drug development professionals.

Introduction

Hypertriglyceridemia is a prevalent lipid abnormality and an independent risk factor for cardiovascular disease.[1][2] Fibrates are a class of lipid-lowering drugs that have been effectively used for decades to treat elevated triglyceride levels.[3] this compound belongs to this class and is expected to share the common mechanism of action. Fibrates primarily exert their effects by activating PPARα, a key regulator of genes involved in fatty acid and lipoprotein metabolism.[4][5] This guide will delve into the molecular pathways influenced by this compound and its analogs, providing a technical framework for understanding its therapeutic effects.

Mechanism of Action: A Multi-pronged Approach to Triglyceride Reduction

The triglyceride-lowering effect of this compound is not attributed to a single action but rather a coordinated series of molecular events initiated by PPARα activation. These can be broadly categorized into three key areas: enhancement of triglyceride-rich lipoprotein catabolism, reduction of hepatic triglyceride production, and increased fatty acid oxidation.

Enhanced Catabolism of Triglyceride-Rich Lipoproteins

A primary mechanism by which this compound is thought to lower triglycerides is by accelerating the clearance of triglyceride-rich lipoproteins, such as very-low-density lipoproteins (VLDL) and chylomicrons, from the circulation. This is achieved through two main PPARα-mediated actions:

-

Increased Lipoprotein Lipase (LPL) Activity: this compound, through PPARα activation, is expected to upregulate the expression of the LPL gene. LPL is a crucial enzyme that hydrolyzes triglycerides within VLDL particles and chylomicrons, releasing fatty acids for uptake by tissues. Increased LPL activity leads to more efficient breakdown and clearance of these triglyceride-rich particles.

-

Decreased Apolipoprotein C-III (ApoC-III) Expression: ApoC-III is an inhibitor of LPL. By activating PPARα, this compound is anticipated to suppress the gene expression of ApoC-III. Lower levels of this inhibitory protein result in enhanced LPL activity and, consequently, accelerated catabolism of triglyceride-rich lipoproteins.

Reduced Hepatic Triglyceride Production

In addition to enhancing catabolism, this compound is also expected to decrease the liver's production and secretion of VLDL, the primary carrier of endogenous triglycerides. This is accomplished by influencing several hepatic processes:

-

Decreased Substrate Availability: Fibrates can limit the availability of fatty acids for triglyceride synthesis in the liver.

-

Modulation of VLDL Assembly and Secretion: The overall effect of PPARα activation is a reduction in the rate of VLDL secretion from the liver.

Increased Fatty Acid Oxidation

This compound is predicted to stimulate the uptake and oxidation of fatty acids in the liver and muscle. By activating PPARα, it upregulates the expression of genes encoding for enzymes involved in the mitochondrial and peroxisomal β-oxidation pathways. This increased fatty acid catabolism reduces the amount of fatty acids available for triglyceride synthesis and VLDL production.

Quantitative Data on Fibrate Efficacy

Table 1: Effect of Fenofibrate on Lipid Parameters in Patients with Hyperlipidemia

| Parameter | Baseline (mean) | Post-treatment (mean) | Percentage Change | Reference |

| Triglycerides | 318 mg/dL | 159 mg/dL | -50% | |

| Total Cholesterol | 280 mg/dL | 231 mg/dL | -17.5% | |

| LDL-C | 180 mg/dL | 143.5 mg/dL | -20.3% | |

| HDL-C | 39 mg/dL | 45 mg/dL | +15.3% |

Table 2: Effect of Pemafibrate on Lipid Parameters in Patients with Type 2 Diabetes and Hypertriglyceridemia (PROMINENT Trial)

| Parameter | Placebo Group (Median Change) | Pemafibrate Group (Median Change) | Percentage Difference | Reference |

| Triglycerides | - | - | -26.2% | |

| VLDL Cholesterol | - | - | -25.8% | |

| Remnant Cholesterol | - | - | -25.6% | |

| ApoC-III | - | - | -27.6% | |

| HDL-C | - | - | +4.9% | |

| LDL-C | - | - | +12.1% |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for studying the effects of this compound.

Caption: Core mechanism of this compound action.

Caption: General experimental workflow.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of fibrates. These can be adapted for the study of this compound.

In Vivo Animal Studies

-

Objective: To determine the effect of this compound on plasma lipid levels and gene expression in a relevant animal model (e.g., hyperlipidemic hamster or mouse model).

-

Methodology:

-

Acquire a cohort of male, 8-week-old hyperlipidemic hamsters.

-

Acclimatize animals for one week with free access to standard chow and water.

-

Divide animals into two groups: control (vehicle) and this compound-treated.

-

Administer this compound (e.g., 10 mg/kg/day) or vehicle orally for 4 weeks.

-

Collect blood samples via retro-orbital sinus at baseline and at the end of the treatment period after an overnight fast.

-

Measure plasma triglyceride, total cholesterol, HDL-C, and LDL-C levels using commercially available enzymatic kits.

-

At the end of the study, euthanize animals and harvest liver and skeletal muscle tissues.

-

Isolate RNA from tissues and perform quantitative real-time PCR (qPCR) to measure the expression of PPARα target genes (e.g., LPL, ApoC-III, CPT1).

-

Isolate protein from tissues and perform Western blotting to quantify LPL and ApoC-III protein levels.

-

In Vitro Cell-Based Assays

-

Objective: To investigate the direct effects of this compound on gene expression in a human hepatocyte cell line (e.g., HepG2).

-

Methodology:

-

Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Seed cells in 6-well plates and allow them to reach 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle for 24 hours.

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize cDNA and perform qPCR to analyze the expression of target genes (e.g., LPL, APOC3, CPT1A).

-

Normalize target gene expression to a housekeeping gene (e.g., GAPDH).

-

Lipoprotein Lipase (LPL) Activity Assay

-

Objective: To measure the effect of this compound treatment on LPL activity in post-heparin plasma.

-

Methodology:

-

Collect blood samples from control and this compound-treated animals (or human subjects) after an intravenous injection of heparin (100 IU/kg).

-

Isolate plasma by centrifugation.

-

Use a commercially available LPL activity assay kit.

-

The assay typically involves the hydrolysis of a triglyceride substrate by LPL, leading to the release of a fluorescent product.

-

Measure the fluorescence intensity over time to determine the rate of reaction and calculate LPL activity.

-

Conclusion

This compound, as a member of the fibrate class, is a potent regulator of triglyceride metabolism. Its mechanism of action, centered on the activation of PPARα, leads to a coordinated response that enhances the clearance of triglyceride-rich lipoproteins, reduces their hepatic production, and increases fatty acid oxidation. While specific clinical data for this compound remains to be fully elucidated in the public domain, the wealth of information from other fibrates provides a strong foundation for understanding its therapeutic potential. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers and drug development professionals to further investigate and characterize the precise role of this compound in regulating triglyceride levels. Future research should focus on conducting dedicated clinical trials and in-depth preclinical studies to establish the specific quantitative effects and detailed molecular mechanisms of this compound.

References

- 1. Mode of action of fibrates in the regulation of triglyceride and HDL-cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacytimes.com [pharmacytimes.com]

- 3. Clofibrate causes an upregulation of PPAR-{alpha} target genes but does not alter expression of SREBP target genes in liver and adipose tissue of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fibrate Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Pirifibrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological actions of Pirifibrate. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Chemical Identity and Structure

This compound is a fibrate class lipid-lowering agent.[1] Its chemical identity is defined by several key identifiers and structural features.

Chemical Structure:

The molecular structure of this compound is characterized by a 2-(4-chlorophenoxy)-2-methylpropanoate moiety linked to a pyridinylmethyl group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | [6-(hydroxymethyl)-2-pyridinyl]methyl 2-(4-chlorophenoxy)-2-methylpropanoate | PubChem[1] |

| CAS Number | 55285-45-5 | PubChem[1] |

| Molecular Formula | C₁₇H₁₈ClNO₄ | PubChem[1] |

| SMILES | CC(C)(OC1=CC=C(Cl)C=C1)C(=O)OCC2=NC(CO)=CC=C2 | PubChem |

| InChI | InChI=1S/C17H18ClNO4/c1-17(2,23-15-8-6-12(18)7-9-15)16(21)22-11-14-5-3-4-13(10-20)19-14/h3-9,20H,10-11H2,1-2H3 | PubChem[1] |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Type | Source |

| Molecular Weight | 335.8 g/mol | Computed | PubChem |

| Melting Point | Data not available | - | - |

| Boiling Point | Data not available | - | - |

| Water Solubility | Data not available | - | - |

| logP | 2.6 | Computed | PubChem |

| Topological Polar Surface Area | 68.7 Ų | Computed | PubChem |

| Rotatable Bond Count | 7 | Computed | PubChem |

Pharmacological Properties and Mechanism of Action

This compound, like other fibrates, exerts its lipid-lowering effects primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid and lipoprotein metabolism.

Upon activation by a ligand such as this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

The key pharmacological effects resulting from PPARα activation include:

-

Increased Lipolysis and Fatty Acid Oxidation: Upregulation of genes encoding for lipoprotein lipase (LPL), which hydrolyzes triglycerides in lipoproteins, and enzymes involved in fatty acid uptake and beta-oxidation in the liver and muscle.

-

Reduced VLDL Production: Decreased expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL, and reduced hepatic synthesis of triglycerides, leading to lower production of Very Low-Density Lipoprotein (VLDL).

-

Increased HDL Cholesterol: Increased expression of apolipoprotein A-I (ApoA-I) and apolipoprotein A-II (ApoA-II), the major protein components of High-Density Lipoprotein (HDL).

Signaling Pathway

The activation of PPARα by this compound initiates a cascade of transcriptional events that ultimately lead to the modulation of lipid metabolism.

Experimental Protocols

Detailed experimental protocols specific to this compound are not widely published. However, the following outlines a general methodology for evaluating the activity of a PPARα agonist, which would be applicable to this compound.

In Vitro PPARα Transactivation Assay

This assay determines the ability of a compound to activate the PPARα receptor and induce the transcription of a reporter gene.

Objective: To quantify the dose-dependent activation of human PPARα by a test compound.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Expression plasmid for a chimeric human PPARα-Gal4 receptor

-

Reporter plasmid containing a Gal4 upstream activating sequence (UAS) driving a luciferase gene (pGL4.35)

-

Cell culture medium and supplements

-

Transfection reagent

-

Test compound (e.g., this compound) and positive control (e.g., Fenofibric acid)

-

96-well cell culture plates

-

Luciferase assay reagent

Methodology:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in appropriate medium.

-

Co-transfect the cells with the PPARα-Gal4 expression plasmid and the pGL4.35 luciferase reporter plasmid using a suitable transfection reagent.

-

-

Cell Seeding:

-

Following transfection, seed the cells into 96-well plates at a density of approximately 3 x 10⁴ cells per well.

-

Allow the cells to adhere and recover for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound and the positive control.

-

Treat the transfected cells with the various concentrations of the compounds. Include a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the plates for 18-24 hours at 37°C in a CO₂ incubator.

-

-

Luciferase Assay:

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

-

Data Analysis:

-

Normalize the luciferase activity to a control for cell viability if necessary.

-

Plot the dose-response curve and calculate the EC₅₀ value for the test compound.

-

Conclusion

This compound is a fibrate drug that functions as a PPARα agonist, thereby modulating lipid metabolism to reduce triglyceride levels and increase HDL cholesterol. While specific experimental data on its physicochemical properties are limited, its chemical structure and computed properties provide a solid foundation for further research and development. The methodologies outlined in this guide for assessing PPARα activation are standard in the field and can be readily applied to the characterization of this compound and other novel fibrate compounds.

References

Pirifibrate's Impact on Cholesterol Biosynthesis: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pirifibrate, a fibric acid derivative, modulates lipid metabolism, and this document provides a comprehensive technical overview of its core mechanism of action on cholesterol biosynthesis pathways. As a member of the fibrate class of drugs, this compound's primary mechanism involves the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid and lipoprotein metabolism. This activation leads to a cascade of events that ultimately influence the synthesis of cholesterol. While specific quantitative data for this compound is limited in the public domain, this whitepaper draws upon data from closely related fibrates, such as fenofibrate and pemafibrate, to elucidate the anticipated effects of this compound. The primary impact of this compound on cholesterol biosynthesis is not a direct enzymatic inhibition but rather a multi-faceted regulatory effect mediated by PPARα, which includes the suppression of key transcription factors like Sterol Regulatory Element-Binding Protein-2 (SREBP-2) and a subsequent reduction in the expression of cholesterogenic genes, including HMG-CoA reductase.

Introduction

Hypercholesterolemia, characterized by elevated levels of cholesterol in the blood, is a major risk factor for cardiovascular disease. The cholesterol biosynthesis pathway, a complex and tightly regulated process, is a key target for therapeutic intervention. Fibrates, including this compound, are a class of drugs primarily known for their triglyceride-lowering and HDL-cholesterol-raising effects. However, their influence on cholesterol synthesis, while more nuanced than that of statins, is a critical aspect of their lipid-modulating profile. This document will delve into the molecular mechanisms by which this compound is understood to affect the cholesterol biosynthesis pathway, with a focus on its interaction with PPARα and the downstream consequences on gene expression and enzymatic activity.

Core Mechanism of Action: PPARα Activation

The cornerstone of this compound's action is its role as a PPARα agonist. PPARα is a ligand-activated transcription factor that, upon binding with a fibrate, heterodimerizes with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Signaling Pathway of this compound-mediated PPARα Activation

The activation of PPARα by this compound initiates a signaling cascade that influences multiple aspects of lipid metabolism. A key consequence for cholesterol biosynthesis is the downstream regulation of SREBP-2.

Caption: this compound activates PPARα, leading to downstream suppression of cholesterol synthesis.

Quantitative Effects on Cholesterol Biosynthesis Pathways

While direct quantitative data for this compound is scarce, studies on other fibrates provide valuable insights into the expected magnitude of its effects on key components of the cholesterol biosynthesis pathway.

Impact on Cholesterol Synthesis Markers and Enzymes

Fibrates have been shown to reduce markers of cholesterol synthesis. For instance, a clinical trial on pemafibrate, another PPARα agonist, demonstrated a dose-dependent reduction in lathosterol, a precursor of cholesterol and a marker of its synthesis.

Table 1: Effect of Pemafibrate on the Cholesterol Synthesis Marker Lathosterol

| Treatment Group | Dose | Mean Percentage Change in Lathosterol |

| Pemafibrate | 0.2 mg/day | -15.8% |

| Pemafibrate | 0.4 mg/day | -19.9% |

| Pemafibrate | 0.8 mg/day | -24.7% |

Data from a phase 2 clinical trial on pemafibrate, a selective PPARα modulator.[1]

Furthermore, studies on fenofibrate have indicated an inhibitory effect on the activity of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. In a study involving hyperlipoproteinemic patients, the withdrawal of fenofibrate (300 mg/day) led to a significant increase in mononuclear cell HMG-CoA reductase activity, which then decreased upon re-administration of the drug.

Regulation of Gene Expression

The activation of PPARα by fibrates influences the expression of genes central to cholesterol homeostasis. A key target is SREBP-2, a master transcriptional regulator of cholesterol synthesis.

Table 2: Effect of Fenofibrate on SREBP-2 Expression

| Treatment | Fold Change in SREBP-2 |

| Fenofibrate | 2-fold suppression |

Data from a study on the effect of fenofibrate in hamsters.[2]

This suppression of SREBP-2 is a critical step in the mechanism by which fibrates reduce cholesterol synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the effects of this compound on cholesterol biosynthesis.

Measurement of HMG-CoA Reductase Activity

Objective: To quantify the enzymatic activity of HMG-CoA reductase in response to this compound treatment.

Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HepG2 human hepatoma cells) in appropriate media.

-

Treat cells with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24-48 hours).

-

-

Microsomal Fraction Preparation:

-

Harvest the cells and homogenize them in a buffered solution.

-

Perform differential centrifugation to isolate the microsomal fraction, which is enriched with HMG-CoA reductase.

-

-

Enzyme Activity Assay:

-

The activity of HMG-CoA reductase is typically measured by monitoring the oxidation of NADPH to NADP+ at 340 nm.

-

The reaction mixture contains the microsomal fraction, NADPH, and the substrate HMG-CoA.

-

The rate of decrease in absorbance at 340 nm is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the specific activity of HMG-CoA reductase (e.g., in nmol of NADPH oxidized/min/mg of protein).

-

Compare the activity in this compound-treated cells to that in control cells to determine the percentage of inhibition.

-

Caption: Workflow for measuring HMG-CoA reductase activity after this compound treatment.

Quantification of Sterol Intermediates by LC-MS/MS

Objective: To measure the levels of cholesterol precursors in cells or plasma following this compound treatment.

Methodology:

-

Sample Preparation:

-

For cultured cells, scrape and suspend in PBS.

-

For plasma samples, collect and store appropriately.

-

-

Lipid Extraction:

-

Perform a Bligh-Dyer or a similar liquid-liquid extraction using a mixture of chloroform, methanol, and water to separate the lipid-containing organic phase.

-

Dry the organic phase under a stream of nitrogen.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent.

-

Inject the sample into an LC-MS/MS system.

-

Separate the different sterol intermediates using a C18 reverse-phase column with a gradient elution.

-

Detect and quantify the sterols using a mass spectrometer in multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for each analyte.

-

-

Data Analysis:

-

Use deuterated internal standards for accurate quantification.

-

Construct calibration curves for each sterol intermediate.

-

Determine the concentration of each sterol in the this compound-treated and control samples.

-

Caption: Workflow for the quantification of sterol intermediates using LC-MS/MS.

Conclusion

This compound, through its action as a PPARα agonist, exerts a regulatory influence on the cholesterol biosynthesis pathway. While it does not directly inhibit key enzymes in the manner of statins, its ability to suppress the SREBP-2 pathway leads to a downstream reduction in the expression of cholesterogenic genes, including HMG-CoA reductase. This, in turn, contributes to a decrease in cholesterol synthesis. The quantitative data from related fibrates such as fenofibrate and pemafibrate provide a strong indication of the expected effects of this compound. Further research with this compound itself is necessary to establish its precise quantitative impact on the various components of the cholesterol biosynthesis pathway. The detailed experimental protocols provided in this whitepaper offer a robust framework for conducting such investigations, which will be crucial for a complete understanding of this compound's therapeutic profile.

References

In Vitro Evaluation of Pirifibrate's Hypolipidemic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirifibrate is a fibrate derivative that, like other members of this class, is expected to exert its hypolipidemic effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α).[1][2][3] PPAR-α is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid and lipoprotein metabolism.[1][3] This technical guide outlines the key in vitro assays and expected outcomes for evaluating the hypolipidemic properties of this compound, focusing on its molecular mechanism of action.

Core Mechanism of Action: PPAR-α Activation

The central mechanism by which fibrates, and thus this compound, exert their lipid-lowering effects is through the activation of PPAR-α. This nuclear receptor forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in various aspects of lipid metabolism.

Signaling Pathway Diagram

Caption: this compound activation of the PPAR-α signaling pathway.

Expected In Vitro Hypolipidemic Effects & Data Presentation

Based on the known effects of other fibrates, this compound is anticipated to modulate the expression of several key genes involved in lipid metabolism. The following tables summarize the expected quantitative outcomes from in vitro experiments.

Table 1: Expected Effect of this compound on Gene Expression in Human Hepatocytes (e.g., HepG2 cells)

| Target Gene | Expected Change in mRNA Expression (Fold Change vs. Vehicle Control) | Primary Function in Lipid Metabolism |

| Lipoprotein Lipase (LPL) | ↑ (Increase) | Hydrolyzes triglycerides in lipoproteins. |

| Apolipoprotein C-III (APOC3) | ↓ (Decrease) | Inhibits lipoprotein lipase. |

| Apolipoprotein A-I (APOA1) | ↑ (Increase) | Major protein component of HDL; reverse cholesterol transport. |

| Apolipoprotein A-II (APOA2) | ↑ (Increase) | Component of HDL. |

| Carnitine Palmitoyltransferase 1 (CPT1) | ↑ (Increase) | Rate-limiting enzyme in mitochondrial fatty acid β-oxidation. |

| Acyl-CoA Oxidase 1 (ACOX1) | ↑ (Increase) | First enzyme of the peroxisomal fatty acid β-oxidation pathway. |

Table 2: Expected Effect of this compound on Cellular Lipid Content in Human Hepatocytes (e.g., HepG2 cells)

| Parameter | Expected Change vs. Vehicle Control | Method of Measurement |

| Intracellular Triglyceride Content | ↓ (Decrease) | Enzymatic assay or Oil Red O staining. |

| Cholesterol Efflux | ↑ (Increase) | Measurement of radiolabeled cholesterol transfer to an acceptor (e.g., ApoA-I). |

| Fatty Acid Oxidation Rate | ↑ (Increase) | Measurement of the conversion of radiolabeled fatty acids to CO2 or acid-soluble metabolites. |

Experimental Protocols

The following are detailed, generalized protocols for key in vitro experiments to evaluate the hypolipidemic effects of this compound. These protocols are based on standard methodologies used for other fibrates.

PPAR-α Transactivation Assay

This assay determines the ability of this compound to activate the PPAR-α receptor.

Experimental Workflow Diagram

Caption: Workflow for a PPAR-α reporter gene assay.

Methodology:

-

Cell Culture: Plate mammalian cells (e.g., HEK293T or HepG2) in a 96-well plate at an appropriate density.

-

Transfection: Co-transfect the cells with a PPAR-α expression plasmid, a PPRE-luciferase reporter plasmid, and a control plasmid expressing Renilla luciferase (for normalization).

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for measuring changes in the mRNA levels of PPAR-α target genes.

Methodology:

-

Cell Culture and Treatment: Plate human hepatocytes (e.g., HepG2) and treat with different concentrations of this compound for 24-48 hours.

-

RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using gene-specific primers for the target genes (e.g., LPL, APOC3, APOA1, CPT1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Cellular Triglyceride Content Assay

This assay quantifies the amount of triglycerides within cells.

Methodology:

-

Cell Culture and Treatment: Plate hepatocytes and treat with this compound as described above.

-

Cell Lysis: Wash the cells with PBS and lyse them to release intracellular contents.

-

Triglyceride Quantification: Use a commercial triglyceride quantification kit, which typically involves the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids, followed by a colorimetric or fluorometric detection of glycerol.

-

Normalization: Normalize the triglyceride content to the total protein concentration of the cell lysate.

Cholesterol Efflux Assay

This assay measures the capacity of cells to export cholesterol.

Methodology:

-

Cell Culture and Labeling: Culture macrophages (e.g., J774) or hepatocytes and label them with [³H]-cholesterol for 24 hours.

-

Equilibration: Equilibrate the cells in serum-free media for 18-24 hours.

-

Treatment: Treat the cells with this compound for 24 hours.

-

Efflux: Induce cholesterol efflux by adding an acceptor molecule, such as Apolipoprotein A-I (ApoA-I), to the media for 4-6 hours.

-

Quantification: Measure the radioactivity in both the media and the cell lysate using a scintillation counter.

-

Calculation: Calculate the percentage of cholesterol efflux as (radioactivity in media / (radioactivity in media + radioactivity in cells)) x 100.

Conclusion

The in vitro evaluation of this compound's hypolipidemic effects is expected to demonstrate its role as a PPAR-α agonist. The anticipated outcomes include the modulation of key genes involved in triglyceride and HDL metabolism, leading to a reduction in cellular lipid accumulation and an increase in cholesterol efflux. The experimental protocols provided in this guide offer a robust framework for the systematic in vitro characterization of this compound and other fibrate-class compounds. Further studies are warranted to generate specific quantitative data for this compound to confirm these expected effects.

References

- 1. Peroxisome Proliferator-Activated Receptor-α Activation as a Mechanism of Preventive Neuroprotection Induced by Chronic Fenofibrate Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Pirifibrate on Apolipoprotein Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms by which Pirifibrate and other fibrates modulate the gene expression of key apolipoproteins involved in lipid metabolism. The primary mechanism of action for this class of drugs is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a central role in the transcriptional regulation of genes involved in lipid and lipoprotein metabolism.

Core Mechanism of Action: PPARα Activation

Fibrates, including this compound, act as agonists for PPARα. Upon ligand binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to an alteration in the rate of transcription of these genes. The modulation of apolipoprotein gene expression by fibrates is a direct consequence of this transcriptional regulation, which ultimately leads to beneficial changes in the plasma lipid profile, including reduced triglycerides and, in humans, increased High-Density Lipoprotein (HDL) cholesterol.

Quantitative Impact on Apolipoprotein Gene Expression

The following tables summarize the quantitative effects of fibrate treatment on the mRNA levels and secretion of various apolipoproteins as reported in several key studies. It is important to note that much of the detailed research has been conducted with fenofibrate, a widely studied fibrate that acts through the same PPARα-dependent mechanism as this compound.

Table 1: Effect of Fibrates on Apolipoprotein A-I (apoA-I) and A-II (apoA-II) Gene Expression

| Apolipoprotein | Species/System | Fibrate | Effect on mRNA Levels | Effect on Protein/Secretion Levels | Reference |

| apoA-I | Human Hepatocytes | Fenofibric Acid | Induction | Increased secretion | [1] |

| Human (in vivo) | Fenofibrate | Not directly measured | Increased plasma concentrations | [2][3] | |

| Rodents (in vivo) | Fenofibrate | Decreased transcription | Lowered HDL levels | [4] | |

| apoA-II | Human Hepatocytes | Fenofibric Acid | Up to 450% of control | Increased secretion | [1] |

| HepG2 Cells | Fenofibric Acid | Up to 250% of control | Increased secretion | ||

| Human (in vivo) | Fenofibrate | Not directly measured | Marked increase in plasma concentrations (0.34 to 0.45 g/L) |

Table 2: Effect of Fibrates on Apolipoprotein C-III (apoC-III) and B (apoB) Gene Expression

| Apolipoprotein | Species/System | Fibrate | Effect on mRNA Levels | Effect on Protein/Secretion Levels | Reference |

| apoC-III | Rat Liver | Various Fibrates | Up to 90% decrease | - | |

| Rat & Human Hepatocytes | Fenofibric Acid | Dose-dependent decrease | Decreased secretion (human) | ||

| apoB | Human (in vivo) | Fenofibrate | Not directly measured | Reduced levels |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the core signaling pathway of this compound action and a typical experimental workflow for studying its effects on apolipoprotein gene expression.

Caption: this compound signaling pathway via PPARα activation.

Caption: Experimental workflow for gene expression analysis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to elucidate the effects of fibrates on apolipoprotein gene expression.

Cell Culture and Treatment

This protocol is based on studies using the human hepatoblastoma cell line, HepG2, a common model for studying liver-related metabolic processes.

-

Cell Line: HepG2 cells.

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, 1% L-glutamine, and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Seed HepG2 cells in appropriate culture plates (e.g., 6-well plates for RNA isolation, 24-well plates for transfection assays).

-

Grow cells to approximately 70-80% confluency.

-

The day before treatment, replace the growth medium with a serum-free medium to minimize confounding effects from serum components.

-

Prepare stock solutions of this compound (or other fibrates) in a suitable solvent (e.g., DMSO).

-

On the day of the experiment, treat the cells with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) or vehicle control (DMSO) in a serum-free medium.

-

Incubate the cells for the desired time period (e.g., 24, 48 hours).

-

After incubation, harvest the cells for subsequent analysis (RNA isolation, protein extraction, etc.).

-

RNA Isolation and Northern Blotting

Northern blotting is a classic technique to detect and quantify specific mRNA molecules.

-

RNA Isolation:

-

Lyse the treated and control cells directly in the culture dish using a guanidinium thiocyanate-based solution (e.g., TRIzol reagent).

-

Homogenize the lysate and separate the phases by adding chloroform and centrifuging.

-

Precipitate the RNA from the aqueous phase using isopropanol.

-

Wash the RNA pellet with 75% ethanol and resuspend it in RNase-free water.

-

Quantify the RNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio).

-

-

Northern Blotting:

-

Separate 10-20 µg of total RNA per sample on a 1% agarose gel containing formaldehyde to denature the RNA.

-

Transfer the separated RNA from the gel to a nylon membrane via capillary action.

-

Crosslink the RNA to the membrane using UV radiation or baking.

-

Prehybridize the membrane in a hybridization buffer to block non-specific binding sites.

-

Prepare a radiolabeled or non-radiolabeled probe specific to the apolipoprotein mRNA of interest (e.g., apoA-I, apoC-III).

-

Hybridize the probe to the membrane overnight at an appropriate temperature.

-

Wash the membrane under stringent conditions to remove the unbound probe.

-

Detect the hybridized probe using autoradiography (for radioactive probes) or a chemiluminescent detection system (for non-radioactive probes).

-

Quantify the band intensities using densitometry and normalize to a housekeeping gene (e.g., GAPDH, β-actin) to determine relative mRNA abundance.

-

Transient Transfection and Reporter Gene Assay

This assay is used to determine if a drug's effect on gene expression is at the transcriptional level by assessing its impact on the promoter activity of a target gene.

-

Materials:

-

Reporter Plasmid: A plasmid containing the promoter region of the apolipoprotein gene of interest (e.g., human apoA-II promoter) cloned upstream of a reporter gene (e.g., luciferase or chloramphenicol acetyltransferase - CAT).

-

Expression Plasmid: A plasmid encoding human PPARα.

-

Control Plasmid: A plasmid expressing a different reporter (e.g., β-galactosidase) to normalize for transfection efficiency.

-

Transfection Reagent: A lipid-based transfection reagent (e.g., Lipofectamine).

-

-

Protocol:

-

Seed HepG2 cells in 24-well plates the day before transfection.

-

On the day of transfection, prepare a transfection mix containing the reporter plasmid, PPARα expression plasmid, control plasmid, and the transfection reagent in a serum-free medium.

-

Add the transfection mix to the cells and incubate for 4-6 hours.

-

Replace the transfection medium with a fresh medium containing various concentrations of this compound or vehicle control.

-

Incubate the cells for another 24-48 hours.

-

Lyse the cells and measure the activity of the reporter gene (e.g., luciferase activity using a luminometer) and the control reporter (e.g., β-galactosidase activity).

-

Normalize the reporter gene activity to the control reporter activity to account for variations in transfection efficiency.

-

Express the results as a fold induction over the vehicle-treated control.

-

This comprehensive guide provides a foundational understanding of this compound's impact on apolipoprotein gene expression, supported by quantitative data, mechanistic diagrams, and detailed experimental protocols to aid in further research and development.

References

- 1. Effect of fenofibrate treatment on plasma lipoprotein lipids, high-density lipoprotein cholesterol subfractions, and apolipoproteins B, AI, AII, and E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.st [2024.sci-hub.st]

- 3. Fenofibrate modifies transaminase gene expression via a peroxisome proliferator activated receptor alpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of apo A-I gene expression by fibrates - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory Properties of Fibrates: A Focus on Fenofibrate

Note to the Reader: This document addresses the anti-inflammatory properties of fibrates, with a specific focus on fenofibrate. Initial searches for "Pirifibrate" did not yield relevant scientific studies, suggesting a possible typographical error in the original topic. Fenofibrate is a well-researched member of the fibrate class with established anti-inflammatory effects, and therefore, this guide provides a comprehensive overview of the existing preliminary data on this compound.

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the core anti-inflammatory properties of fenofibrate. The document summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways and workflows.

Quantitative Data Summary

The following tables summarize the quantitative data from preliminary studies on the anti-inflammatory effects of fenofibrate.

Table 1: In Vitro Studies on Fenofibrate's Anti-inflammatory Effects

| Cell Type | Stimulant | Fenofibrate Concentration | Measured Marker | Result | Reference |

| THP-1 macrophages | Lipopolysaccharide (LPS) | 125 μM | IL-1β | ↓ 63% reduction in peak concentration | [1][2] |

| THP-1 macrophages | Lipopolysaccharide (LPS) | 125 μM | TNF-α | ↓ 88% reduction in peak concentration | [1][2] |

| THP-1 macrophages | Lipopolysaccharide (LPS) | 125 μM | IL-8 | ↓ 54% reduction in peak concentration | [1] |

| Human recombinant COX-2 | 82 nM (IC50) | COX-2 enzyme activity | Inhibition |

Table 2: In Vivo Animal Studies on Fenofibrate's Anti-inflammatory Effects

| Animal Model | Condition | Fenofibrate Dosage | Measured Marker | Result | Reference |

| Wistar rats | Carrageenan-induced paw edema | Not specified | Paw edema | Potent anti-inflammatory activity | |

| Diabetic rats | Streptozotocin-induced diabetes | 30 mg/kg/day & 100 mg/kg/day | Retinal MCP-1, fractalkine, ICAM-1 mRNA and protein | Significant dose-dependent inhibition | |

| Diabetic rats | Streptozotocin-induced diabetes | 30 mg/kg/day & 100 mg/kg/day | Retinal acrolein, nitrotyrosine, 8-OHdG | ↓ Decreased levels | |

| Diabetic rats | Streptozotocin-induced diabetes | Not specified | Aqueous humor ROS | ↓ Suppressed levels |

Table 3: Human Clinical Studies on Fenofibrate's Anti-inflammatory Effects

| Patient Population | Condition | Fenofibrate Dosage | Duration | Measured Marker | Result | Reference |

| Patients with active Rheumatoid Arthritis | Rheumatoid Arthritis | 145 mg/day | 3 months | C-Reactive Protein (CRP) | Significant decrease | |

| Patients with active Rheumatoid Arthritis | Rheumatoid Arthritis | 145 mg/day | 3 months | Interleukin-6 (IL-6) | Significant decrease | |

| Patients with hyperlipoproteinemia IIb and atherosclerosis | Atherosclerosis | Not specified | 1 month | TNF-α | ↓ from 19.2 ± 1.6 to 9.2 ± 1.0 pg/ml (p < 0.01) | |

| Patients with hyperlipoproteinemia IIb and atherosclerosis | Atherosclerosis | Not specified | 1 month | IFN-γ | ↓ from 44.4 ± 5.3 to 24.8 ± 2.9 pg/ml (p < 0.01) | |

| Patients with Metabolic Syndrome | Metabolic Syndrome | 200 mg/day | 12 weeks | High-sensitivity C-Reactive Protein (hs-CRP) | ↓ 49.5 ± 8% decrease vs. placebo (p = 0.005) | |